3-methyl-1-phenyl-N'-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a carbohydrazide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the cyclocondensation of appropriate thieno[2,3-c]pyrazole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- 4-methyl-N’-[(E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- 3-ethyl-4-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide apart from similar compounds is its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C20H16N4OS |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-14-17-12-18(19(25)22-21-13-15-8-4-2-5-9-15)26-20(17)24(23-14)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,25)/b21-13+ |
InChI Key |
YLAWDQVUHPAEBA-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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